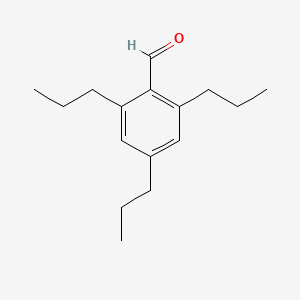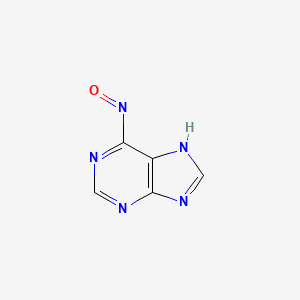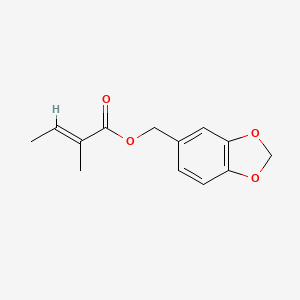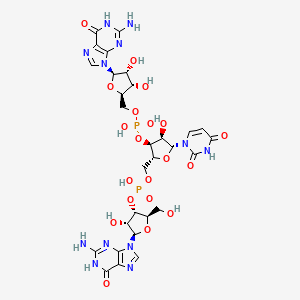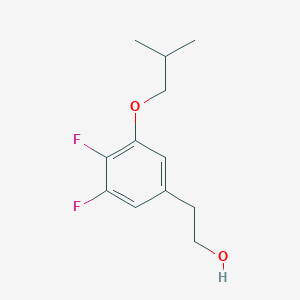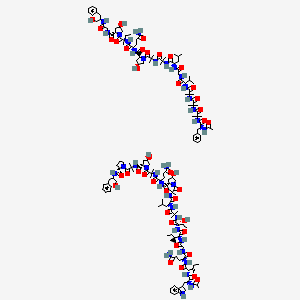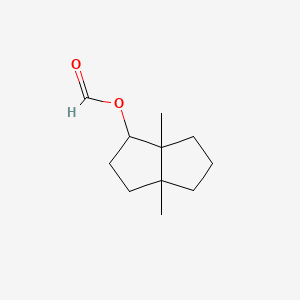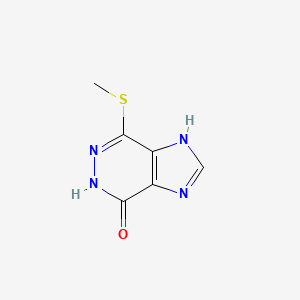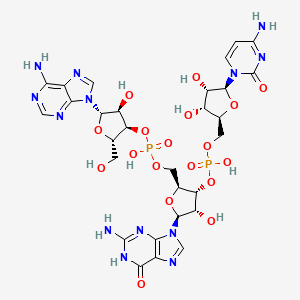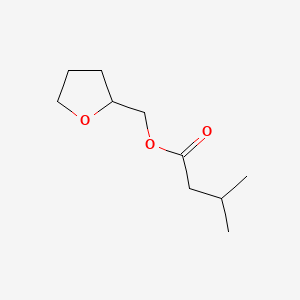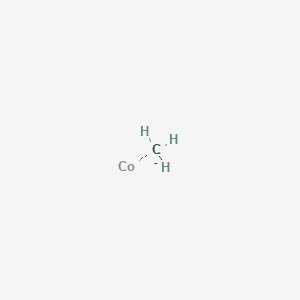
Cobalt, methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt, methyl- is a compound that features a cobalt atom bonded to a methyl group. This compound is part of a broader class of organometallic compounds, which are characterized by the presence of metal-carbon bonds. Cobalt, methyl- is notable for its applications in various fields, including catalysis and materials science, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of cobalt, methyl- typically involves the reaction of cobalt salts with methylating agents. One common method is the reaction of cobalt(II) chloride with methylmagnesium bromide under an inert atmosphere. The reaction is usually carried out in anhydrous conditions to prevent the hydrolysis of the reagents.
Industrial Production Methods
In industrial settings, cobalt, methyl- can be produced using similar methods but on a larger scale. The process often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt, methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides.
Reduction: It can be reduced to form lower oxidation state cobalt compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Reagents like halogens or other alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields cobalt oxides, while substitution reactions can produce a variety of organocobalt compounds.
Aplicaciones Científicas De Investigación
Cobalt, methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: Cobalt, methyl- is used in the production of high-performance materials, including magnetic materials and advanced alloys.
Mecanismo De Acción
The mechanism by which cobalt, methyl- exerts its effects involves the interaction of the cobalt center with various molecular targets. In catalytic applications, the cobalt atom can facilitate the activation of small molecules, such as hydrogen or carbon monoxide, through coordination and electron transfer processes. These interactions often involve the formation and cleavage of metal-carbon bonds, which are central to the compound’s reactivity.
Comparación Con Compuestos Similares
Cobalt, methyl- can be compared with other organometallic cobalt compounds, such as cobalt, ethyl- and cobalt, propyl-. These compounds share similar structural features but differ in the length and nature of the alkyl group attached to the cobalt atom. The unique properties of cobalt, methyl- arise from the specific electronic and steric effects of the methyl group, which can influence the compound’s reactivity and stability.
List of Similar Compounds
- Cobalt, ethyl-
- Cobalt, propyl-
- Cobalt, butyl-
Propiedades
Número CAS |
76826-90-9 |
|---|---|
Fórmula molecular |
CH3Co- |
Peso molecular |
73.968 g/mol |
Nombre IUPAC |
carbanide;cobalt |
InChI |
InChI=1S/CH3.Co/h1H3;/q-1; |
Clave InChI |
HAHDAHKRCJXVAP-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


